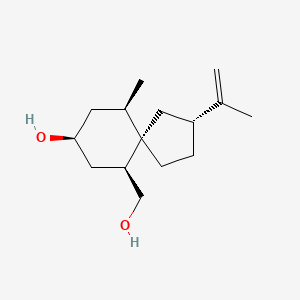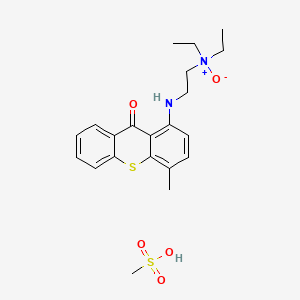
ルファリエロライド
概要
説明
科学的研究の応用
Luffariellolide has several scientific research applications:
作用機序
ルファリエロライドは、炎症反応に関与する酵素であるホスホリパーゼA2を阻害することによって作用します . 酵素に結合し、リン脂質の加水分解を触媒することを防ぎ、炎症メディエーターの産生を抑制します . この阻害は部分的に可逆的であり、ルファリエロライドを他の不可逆的な阻害剤と区別するものです .
類似の化合物との比較
ルファリエロライドは、マノアライドやスカララジアルなどの他のセスキテルペンと類似しています . マノアライドやスカララジアルは不可逆的な阻害剤であるのに対し、ルファリエロライドは部分的に可逆的なホスホリパーゼA2阻害剤である点が特徴です . この部分的な可逆性は、副作用の軽減と阻害プロセスのより良い制御という点で利点を提供する可能性があります .
類似の化合物には、以下が含まれます。
マノアライド: 強い抗炎症作用を持つホスホリパーゼA2の不可逆的な阻害剤.
スカララジアル: 強力な抗炎症効果を持つホスホリパーゼA2の別の不可逆的な阻害剤.
生化学分析
Biochemical Properties
Luffariellolide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It is a potent, partially reversible inhibitor of phospholipase A2 (PLA2) with an IC50 value of 5 µM . Additionally, Luffariellolide acts as a novel agonist at the retinoic acid receptor alpha (RARα) with an EC50 value of 1 µM . These interactions highlight its potential in modulating inflammatory responses and influencing lipid signaling pathways.
Cellular Effects
Luffariellolide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a PLA2 inhibitor, Luffariellolide reduces the production of pro-inflammatory mediators, thereby mitigating inflammation . Its role as an RARα agonist further impacts gene expression related to cell differentiation and proliferation . These combined effects make Luffariellolide a potent agent in regulating cellular responses.
Molecular Mechanism
The molecular mechanism of Luffariellolide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. By binding to PLA2, Luffariellolide inhibits its activity, leading to a decrease in the release of arachidonic acid and subsequent production of inflammatory mediators . As an RARα agonist, Luffariellolide binds to the receptor, promoting the transcription of genes involved in cell differentiation and growth . These mechanisms underscore its dual role in anti-inflammatory and gene regulatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luffariellolide have been observed to change over time. The compound is reported to be partially reversible in its inhibition of PLA2, indicating that its effects may diminish with prolonged exposure . Additionally, Luffariellolide’s stability and degradation over time can influence its long-term impact on cellular function. Studies have shown that it remains active in vivo, suggesting a degree of stability under physiological conditions .
Dosage Effects in Animal Models
The effects of Luffariellolide vary with different dosages in animal models. At lower doses, it effectively inhibits PLA2 activity and reduces inflammation without significant adverse effects . At higher doses, Luffariellolide may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in its pharmacological evaluation.
Metabolic Pathways
Luffariellolide is involved in metabolic pathways related to lipid signaling and inflammation. It interacts with enzymes such as PLA2, influencing the release of arachidonic acid and the production of eicosanoids . These interactions affect metabolic flux and metabolite levels, contributing to its anti-inflammatory properties. Understanding these pathways is essential for elucidating the compound’s broader metabolic impact.
Transport and Distribution
Within cells and tissues, Luffariellolide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . The compound’s ability to reach target sites and exert its effects is a key factor in its therapeutic potential.
Subcellular Localization
Luffariellolide’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that Luffariellolide exerts its effects where they are most needed, enhancing its overall efficacy in cellular processes.
準備方法
化学反応の分析
ルファリエロライドは、以下を含むさまざまな化学反応を受けます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ルファリエロライドには、いくつかの科学研究への応用があります。
類似化合物との比較
Luffariellolide is similar to other sesterterpenes like manoalide and scalaradial . it is unique in its partially reversible inhibition of phospholipase A2, whereas manoalide and scalaradial are irreversible inhibitors . This partial reversibility may offer advantages in terms of reduced side effects and better control over the inhibition process .
Similar compounds include:
特性
IUPAC Name |
3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWPYTMXSXYUPG-QZPYEDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111149-87-2 | |
| Record name | Luffariellolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Luffariellolide and where is it found?
A1: Luffariellolide is a sesterterpene, a type of naturally occurring organic compound, originally isolated from the marine sponge Luffariella sp. [].
Q2: How does Luffariellolide exert its anti-inflammatory effects?
A2: Luffariellolide, along with similar marine natural products manoalide and scalaradial, inhibits bee venom phospholipase A2 (PLA2) [, ]. This inhibition occurs through the formation of a Schiff base between a lysine residue on PLA2 and an aldehyde group on luffariellolide. This interaction was further confirmed by model reactions using a primary amine in place of the lysine residue, and subsequent treatment with hydroxylamine leading to recovery of PLA2 activity [].
Q3: Does Luffariellolide show any activity against cancer cells?
A3: Yes, luffariellolide has been shown to exhibit cytotoxic activity against several cancer cell lines, including DU145, SW1990, Huh7, and PANC-1 []. Furthermore, luffariellolide has been identified as a novel agonist for retinoic acid receptors (RARs) []. It displays promising chemotherapeutic potential, particularly in overcoming RA resistance in colon cancer cells [].
Q4: How does the structure of Luffariellolide contribute to its biological activity?
A4: Research suggests that the γ-hydroxybutenolide ring present in Luffariellolide plays a crucial role in its activity [, , , ]. The presence of a 1-O-methyl group has been observed to significantly enhance the cytotoxicity of Luffariellolide derivatives []. Further studies exploring the structure-activity relationship of Luffariellolide and its derivatives against Gram-negative bacteria are currently underway [].
Q5: What is the mechanism behind Luffariellolide's interaction with RARs?
A5: Luffariellolide binds to RARs in a unique manner, different from traditional retinoids []. This unique binding involves a covalent modification of the RAR, which contributes to its ability to induce co-activator binding and regulate RAR target genes [].
Q6: Are there any known instances of resistance to Luffariellolide's effects?
A6: While luffariellolide demonstrates promise in overcoming RA resistance in colon cancer cells [], specific resistance mechanisms related to its other activities haven't been extensively reported in the provided literature.
Q7: What are the potential advantages of Luffariellolide over current retinoid-based drugs?
A7: Luffariellolide’s unique binding mode to RARs, distinct from retinoids, and its ability to overcome RA resistance in certain cancer cells, make it a promising lead compound for developing novel anti-cancer drugs []. It might offer advantages over current RA drugs that are plagued by side effects and resistance development.
Q8: Has Luffariellolide been found to have any effect on the cardiovascular system?
A8: Research indicates that Luffariellolide, through its inhibition of PLA2, can inhibit the positive inotropic effect of UTP (uridine 5′-triphosphate) in isolated rat atria []. This effect suggests a potential role of Luffariellolide in modulating cardiac contractility.
Q9: What is known about the biosynthesis of Luffariellolide and related compounds?
A9: Although the exact biosynthetic pathway for Luffariellolide is not fully elucidated, it is thought to be related to other γ-oxygenated butenolide sesterterpenes []. These compounds, like dactylospenes A-E, are believed to share a common biosynthetic origin, suggesting a conserved pathway within certain marine organisms [].
Q10: How is the structure of Luffariellolide elucidated?
A10: The structure of Luffariellolide and its derivatives has been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. Further structural insights can be obtained through Electronic Circular Dichroism (ECD) analysis and comparison with known analogs [].
Q11: Are there any synthetic routes available for Luffariellolide?
A11: Yes, the first total synthesis of Luffariellolide was achieved using a convergent pathway featuring a key sp3-sp3 cross-coupling and silyloxyfuran oxyfunctionalisation [, ]. This synthetic strategy also allows for the preparation of other biologically relevant butenolides and γ-hydroxybutenolides, highlighting its versatility [, ].
Q12: Beyond its anti-inflammatory and potential anti-cancer properties, does Luffariellolide exhibit other biological activities?
A12: Luffariellolide and its 25-O-methyl congener displayed activity against various microorganisms, including Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), the Gram-negative bacterium Escherichia coli, the yeast Candida albicans, and the plant pathogenic fungus Cladospor herbarum [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)










